Lilac aldehyde

Description

Historical Context of Chemical Isolation and Identification from Natural Sources

Citronellal was first isolated and identified in the 19th century from citronella oil, a product derived from the steam distillation of plants belonging to the Cymbopogon genus scentspiracy.combibliotekanauki.pl. Its discovery marked a significant step in the burgeoning field of terpene chemistry. The compound's distinctive pleasant aroma, described as fresh, citrusy, floral, and green, quickly established its value in the fragrance industry scentspiracy.comprivi.com. Over time, research has revealed citronellal's presence in the essential oils of numerous other plant species, including Corymbia citriodora, Melissa officinalis, and Eucalyptus citriodora, often as a major component responsible for their characteristic scents wikipedia.orgebi.ac.uktaylorandfrancis.comresearchgate.net. While phenylacetaldehyde is a significant contributor to the scent of lilacs, citronellal exemplifies the class of monoterpenoid aldehydes relevant to floral fragrances and natural product chemistry.

Overview of Citronellal's Significance in Monoterpenoid Chemistry

As an acyclic monoterpenoid aldehyde, citronellal is biosynthetically derived from geranyl pyrophosphate (GPP) researchgate.net. It holds considerable importance within monoterpenoid chemistry due to its versatile applications and its role as a precursor in the synthesis of other valuable compounds. Citronellal is a key aroma impact compound, contributing significantly to the olfactory profiles of many essential oils scispace.com. In the fragrance and flavor industries, it is prized for its fresh, lemony scent and serves as a foundational note in citrus, floral, and rose accords scentspiracy.com. Beyond its aromatic qualities, citronellal is also a crucial intermediate in the industrial synthesis of compounds like citronellol, menthol, and hydroxycitronellal scentspiracy.comresearchgate.net. Furthermore, citronellal exhibits notable biological properties, including insect repellent, antibacterial, and antifungal activities, underscoring its multifaceted significance in both chemical and biological research wikipedia.orgtaylorandfrancis.comresearchgate.netcymitquimica.comebi.ac.uknih.gov.

Fundamental Stereochemical Features and Isomeric Potential

Citronellal possesses a chiral center at the carbon atom bearing the methyl group and the double bond (C3), leading to the existence of two enantiomers: (3S)-(−)-citronellal and (3R)-(+)-citronellal wikipedia.orgnih.govscispace.comebi.ac.uknist.govscribd.com. The (S)-(−)-enantiomer, often referred to as rhodinal, is particularly abundant in citronella oil and is largely responsible for its characteristic aroma wikipedia.orgebi.ac.uknih.govscispace.com. The specific enantiomeric composition can vary depending on the plant source, with different species exhibiting distinct ratios of these isomers scispace.com.

The structural formula of citronellal is C₁₀H₁₈O, featuring an aldehyde functional group and a terminal alkene. This structural arrangement makes citronellal a valuable chiral building block in asymmetric synthesis. It is frequently employed as a starting material to control the stereochemistry in the synthesis of complex molecules, including insect pheromones and other natural products scribd.com. The ability to isolate and synthesize specific enantiomers of citronellal is crucial for its application in creating stereochemically pure target compounds.

Data Tables

Table 1: Key Properties of Citronellal

| Property | Value | Source(s) |

| Chemical Name | Citronellal (also Rhodinal) | wikipedia.orgscentspiracy.comnih.govprivi.comnist.gov |

| Chemical Formula | C₁₀H₁₈O | wikipedia.orgscentspiracy.comnih.govnist.govfoodb.ca |

| Molecular Weight | 154.25 g/mol | scentspiracy.comnih.govprivi.comnist.govfoodb.ca |

| CAS Number | 106-23-0 | wikipedia.orgscentspiracy.comnih.govprivi.comcymitquimica.comnist.gov |

| Classification | Acyclic Monoterpenoid Aldehyde | wikipedia.orgebi.ac.uknih.govtaylorandfrancis.comcymitquimica.comebi.ac.uknih.govfoodb.ca |

| Appearance | Colorless to pale yellow liquid | scentspiracy.comtaylorandfrancis.comcymitquimica.com |

| Odor Description | Fresh, citrusy, floral, green, aldehydic; lemon-like | scentspiracy.comnih.govprivi.comcymitquimica.com |

| Primary Source | Citronella oil (Cymbopogon species), Corymbia citriodora, Eucalyptus citriodora, Melissa officinalis | wikipedia.orgebi.ac.ukbibliotekanauki.pltaylorandfrancis.comresearchgate.netscispace.com |

Table 2: Stereoisomers of Citronellal

| Isomer Name | Chirality at C3 | Chemical Formula | Molecular Weight ( g/mol ) | Occurrence |

| (S)-(−)-Citronellal | S | C₁₀H₁₈O | 154.25 | Major component in citronella oil; responsible for characteristic aroma. |

| (R)-(+)-Citronellal | R | C₁₀H₁₈O | 154.25 | Present in various plant oils; enantiomeric ratio varies by source. |

Compound Name List:

Citronellal

Rhodinal

Propriétés

Numéro CAS |

67920-63-2 |

|---|---|

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

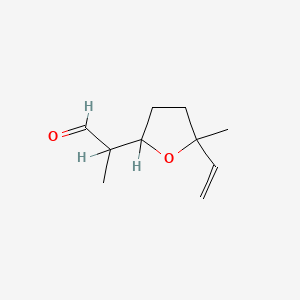

2-(5-ethenyl-5-methyloxolan-2-yl)propanal |

InChI |

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3 |

Clé InChI |

YPZQHCLBLRWNMJ-UHFFFAOYSA-N |

SMILES |

CC(C=O)C1CCC(O1)(C)C=C |

SMILES canonique |

CC(C=O)C1CCC(O1)(C)C=C |

Densité |

0.951-0.961 (20°) |

Autres numéros CAS |

67920-63-2 |

Description physique |

Clear colourless liquid; Floral aroma reminiscent of lilac |

Solubilité |

Insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies

Total Chemical Synthesis Approaches to Lilac Aldehyde

The total synthesis of this compound can be approached through methods that result in either a racemic mixture or an enantiomerically pure product. These strategies often utilize readily available precursors and involve key chemical transformations to construct the target molecule.

Early synthetic efforts for this compound produced racemic mixtures, meaning they contained multiple stereoisomers of the molecule. A foundational method for racemic synthesis begins with linalool. This process typically involves the epoxidation of linalool, followed by an acid-catalyzed cyclization to form the intermediate lilac alcohol, which is then oxidized to yield racemic this compound. Another approach involves synthesizing racemic mixtures of the four diastereoisomers of lilac aldehydes from (E)-2,6-dimethyl-6-hydroxy-2,7-octadienal. nih.gov Numerous syntheses for racemic this compound have been documented in scientific literature. researchgate.net

To isolate specific, biologically active stereoisomers, chemists have developed enantioselective synthesis routes. A prominent strategy starts with a chiral precursor, such as (R)-linalool, to control the stereochemistry of the final product. acs.orgacs.orgnih.gov This approach is critical as different stereoisomers of this compound can exhibit distinct olfactory properties. vulcanchem.com

A key step in the enantioselective synthesis is the epoxidation of the precursor. For instance, (R)-linalool can be treated with an epoxidizing agent like m-chloroperbenzoic acid (mCPBA) to form linalool oxide. This reaction sets the stage for the subsequent cyclization by creating a reactive epoxide intermediate while retaining the original stereoconfiguration.

Following epoxidation, an acid-catalyzed intramolecular cyclization is induced to form the characteristic tetrahydrofuran ring of the lilac structure. Treating the epoxy-linalool intermediate with an acid, such as citric acid, facilitates the formation of the cyclic lilac alcohol precursor. This cyclization can also be achieved through the treatment of 2,6-dimethyloct-7-ene-2,3,6-triol with an acid catalyst. researchgate.netresearchgate.net The conditions of this reaction are crucial for controlling the stereochemical outcome of the resulting cyclic ether.

The final step is the selective oxidation of the primary alcohol group of the lilac alcohol intermediate to the aldehyde. To achieve this transformation without over-oxidation to a carboxylic acid, mild oxidizing agents are employed. Pyridinium chlorochromate (PCC) is a commonly used reagent for this purpose. Other methods, such as the Swern oxidation using oxalyl chloride and DMSO, or oxidation with Dess-Martin periodinane, are also effective for converting the chiral lilac alcohol to the desired enantiomerically enriched this compound. vulcanchem.com

Table 1: Key Reactions in the Enantioselective Synthesis of this compound from (R)-Linalool

| Step | Reagents/Conditions | Purpose |

| Epoxidation | m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂ | Forms chiral linalool oxide from (R)-linalool. |

| Cyclization | Citric acid, H₂O | Induces intramolecular ring formation to create the tetrahydrofuran core of lilac alcohol. |

| Oxidation | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Selectively oxidizes the primary alcohol of lilac alcohol to this compound. vulcanchem.com |

Enantioselective Synthesis from Chiral Precursors (e.g., (R)-Linalool)

Acid-Catalyzed Cyclization Pathways

Synthesis of Structural Analogues and Derivatives for Functional Studies

To understand the relationship between the molecular structure of this compound and its function, particularly its scent, researchers synthesize structural analogues and derivatives. nih.govsemanticscholar.org By modifying parts of the molecule, such as the tetrahydrofuran ring or the aldehyde group, scientists can determine which features are essential for its characteristic floral aroma. researchgate.netnih.govsemanticscholar.org

Studies on seco-analogues, where the tetrahydrofuran ring is opened, have been particularly insightful. nih.govsemanticscholar.orgresearchgate.net These more flexible molecules were synthesized to probe the role of the cyclic ether moiety. researchgate.net A common synthetic route to these analogues starts from commercially available α-chloroketones and involves a four-step process: ketal formation, elimination, reductive opening, and oxidation. vulcanchem.comnih.govsemanticscholar.orgresearchgate.net Olfactory analysis of these ring-opened analogues revealed a complete loss of the typical flowery scent, which was replaced by spicy, green, and fruity notes. nih.govsemanticscholar.orgresearchgate.net These findings underscore the critical importance of the intact tetrahydrofuran ring for the signature floral aroma of this compound. researchgate.netnih.govsemanticscholar.org

Preparation of Seco-Analogues of Lilac Aldehydes

Chemical Reactivity and Transformation of the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of this compound's chemistry, serving as a reactive site for a wide array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon. lnct.ac.insavemyexams.com

The most characteristic reaction of aldehydes, including this compound, is nucleophilic addition. lnct.ac.in The carbonyl group is polarized, with the carbon atom being electron-poor (electrophilic) and thus susceptible to attack by nucleophiles (electron-rich species). lnct.ac.insavemyexams.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi electrons of the C=O double bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

Aldehydes are generally more reactive in nucleophilic additions than ketones due to both steric and electronic factors. libretexts.org The presence of only one alkyl substituent on the aldehyde's carbonyl carbon results in less steric hindrance compared to the two substituents on a ketone. libretexts.org

Key Nucleophilic Addition Reactions applicable to this compound:

Addition of HCN: Reaction with hydrogen cyanide (typically from a source like KCN followed by acid) would yield a cyanohydrin (a 2-hydroxynitrile). This reaction is significant in organic synthesis as it extends the carbon chain by one carbon. savemyexams.com

Addition of Grignard Reagents (R-MgX): Treatment of this compound with a Grignard reagent would produce a secondary alcohol after acidic workup.

Addition of Alcohols (Acetal Formation): In the presence of an acid catalyst, this compound would react with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used as a method for protecting the aldehyde group.

The aldehyde group in this compound can be readily oxidized or reduced, leading to different classes of compounds.

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. seniorchem.comyoutube.com This transformation can be achieved using a variety of oxidizing agents, even mild ones. seniorchem.com

Common Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic solution will readily convert this compound to the corresponding lilac acid. youtube.com The oxidation process involves the addition of an oxygen atom. libretexts.org

Mild Oxidizing Agents: As demonstrated in the synthesis of this compound analogues, reagents like Dess-Martin periodinane (DMP) are effective for the oxidation of alcohols to aldehydes. nih.gov Conversely, over-oxidation of the aldehyde to a carboxylic acid is a potential side reaction if conditions are not controlled.

Reduction: Reduction of an aldehyde yields a primary alcohol. youtube.com This transformation involves the addition of hydrogen across the C=O double bond. libretexts.org

Common Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are powerful and commonly used reagents for reducing aldehydes to primary alcohols. youtube.com LiAlH₄ is a stronger reducing agent than NaBH₄. youtube.com In the context of this compound, this reaction would convert it to the corresponding lilac alcohol, another important natural fragrance compound. researchgate.net

Catalytic Hydrogenation: Aldehydes can also be reduced to primary alcohols using hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel.

Oxidation and Reduction of the Aldehyde Group

| Transformation | Product Functional Group | Example Reagent(s) |

|---|---|---|

| Oxidation | Carboxylic Acid | KMnO₄, K₂Cr₂O₇/H⁺, CrO₃ seniorchem.comyoutube.com |

| Reduction | Primary Alcohol | NaBH₄, LiAlH₄, H₂/Catalyst youtube.com |

The tetrahydrofuran (THF) ring is a defining feature of this compound. Studies involving this ring provide crucial information about the molecule's synthesis and structure-activity relationship.

Ring-Opening Studies: As detailed in the section on seco-analogues (3.2.1), the deliberate chemical opening of the THF ring is a key strategy to probe its importance. semanticscholar.org The synthesis of these acyclic analogues, which involves a four-step process starting from α-chloroketones, has demonstrated that the cyclic ether is essential for the characteristic floral scent of this compound. researchgate.netresearchgate.net This transformation represents a significant alteration of the molecular scaffold.

Cyclization Studies: The formation of the this compound structure itself relies on a key cyclization step to construct the 2,5-disubstituted THF ring. Retrosynthetic analyses of lilac compounds show that a crucial step is the cyclization of an acyclic precursor. ut.ee For instance, one proposed pathway involves an oxidative cyclization of a diene precursor to form the THF ring. ut.ee Another approach involves the acid-catalyzed cyclization of linalool oxide, an epoxide derivative of linalool. Research into cascade reactions, such as nucleophile-induced cyclization/ring expansion (NICE), explores complex strategies for forming cyclic structures, which could be conceptually applied to the synthesis of complex natural products like this compound. whiterose.ac.uk These cyclization reactions are often stereoselective, aiming to control the relative and absolute configuration of the chiral centers in the final product. ut.ee

Biosynthesis and Metabolic Pathways

Identification of Biosynthetic Precursors and Metabolic Routes in Plants

Linalool (3,7-dimethyl-1,6-octadiene-3-ol) is a widely occurring acyclic monoterpene alcohol, recognized for its characteristic floral scent nih.govoup.com. It is synthesized from geranyl diphosphate (GPP) through the action of specific terpene synthase (TPS) enzymes nih.govontosight.aiontosight.aioup.com. Plants produce different enantiomers of linalool, namely (R)-linalool and (S)-linalool, catalyzed by distinct linalool synthases (LIS) nih.govoup.comoup.com. Linalool itself acts as a crucial substrate for further enzymatic modifications, including oxidation, which leads to the formation of various oxygenated monoterpenoids such as lilac aldehydes and alcohols nih.govoup.comfrontiersin.orgtandfonline.comresearchgate.net.

The primary route for the synthesis of IPP and DMAPP in plant plastids is the 2-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govontosight.aiontosight.aifrontiersin.orgcsic.espnas.orgtandfonline.comacademicjournals.orgmdpi.comoup.comfrontiersin.orgmdpi.comd-nb.info. This seven-step pathway begins with the condensation of glyceraldehyde 3-phosphate and pyruvate, catalyzed by key enzymes such as 1-deoxy-D-xylose 5-phosphate synthase (DXS) and 1-deoxy-D-xylose 5-phosphate reductoisomerase (DXR) frontiersin.orgtandfonline.comacademicjournals.org. The MEP pathway is essential for providing the C5 precursors necessary for monoterpene biosynthesis. While the mevalonate (MVA) pathway, located in the cytosol, is primarily involved in the synthesis of sesquiterpenes and triterpenes, some studies suggest potential crosstalk or alternative roles in certain plant tissues nih.govcsic.espnas.orgacademicjournals.orgmdpi.commdpi.comd-nb.info.

Role of Linalool in Monoterpenoid Biosynthesis

Enzymatic Catalysis in Lilac Aldehyde Biosynthesis

Terpene synthases (TPS) are a diverse family of enzymes responsible for catalyzing the cyclization and rearrangement of GPP into a vast array of monoterpenes ontosight.aiontosight.aioup.comfrontiersin.orgmdpi.com. Specific TPS enzymes, known as linalool synthases (LIS), are dedicated to the production of linalool from GPP nih.govnih.govontosight.aiontosight.aioup.comoup.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net. These enzymes are classified into various subfamilies, such as TPS-b and TPS-e/f, and exhibit varying degrees of substrate specificity and product formation, sometimes producing multiple monoterpenes or even sesquiterpenes frontiersin.orgmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.net.

The transformation of linalool into more oxygenated derivatives, including lilac aldehydes and alcohols, is predominantly mediated by cytochrome P450 monooxygenases (CYPs) nih.govoup.comoup.comfrontiersin.orgtandfonline.comresearchgate.nettandfonline.comnih.govrsc.org. Members of the CYP76 family, in particular, have been identified as key players in the oxidative metabolism of monoterpenols frontiersin.orgwikipedia.orgresearchgate.net. For instance, CYP76C1 in Arabidopsis thaliana flowers is a multifunctional enzyme that catalyzes a cascade of oxidations on linalool, leading to the formation of 8-hydroxylinalool, 8-oxolinalool, 8-COOH-linalool, and importantly, lilac aldehydes and alcohols nih.govoup.comresearchgate.netresearchgate.net. Other P450 enzymes, such as CYP71B31 and other members of the CYP76 family, also contribute to monoterpenol metabolism, often displaying broad substrate specificities nih.govfrontiersin.orgresearchgate.net.

Involvement of Terpene Synthase (TPS) Enzymes

Biotransformation Studies of this compound and Precursors (e.g., Fungal Bioconversion)

Microbial biotransformation studies have demonstrated the capacity of various fungi to convert linalool into valuable oxygenated derivatives, including lilac aldehydes and alcohols researchgate.netacs.orgacs.orgnih.govnih.gov. Fungi such as Aspergillus niger and Botrytis cinerea have been shown to produce lilac aldehydes and alcohols from linalool, often via 8-hydroxylinalool as an intermediate researchgate.netacs.orgacs.orgnih.gov. Other studies have reported the transformation of linalool by different fungal species, yielding various linalool oxides and other oxygenated products nih.govbenthamdirect.comias.ac.inresearchgate.net. These bioconversion processes highlight the potential of using microorganisms for the sustainable production of fragrance compounds.

Table 1: Key Enzymes in Monoterpenoid and this compound Biosynthesis

| Enzyme Group | Specific Enzyme Example(s) | Primary Role | Source References |

| Terpene Synthases (TPS) | Linalool Synthases (LIS) | Catalyze the conversion of GPP to linalool. | nih.govnih.govontosight.aiontosight.aioup.comoup.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.net |

| Cytochrome P450 Monooxygenases (CYPs) | CYP76 family (e.g., CYP76C1) | Catalyze the oxidation of linalool to lilac aldehydes, alcohols, and oxides. | nih.govoup.comoup.comfrontiersin.orgtandfonline.comresearchgate.nettandfonline.comnih.govrsc.orgwikipedia.orgresearchgate.net |

| MEP Pathway Enzymes | DXS, DXR | Essential for the synthesis of monoterpenoid precursors (IPP, DMAPP). | frontiersin.orgtandfonline.comacademicjournals.org |

| Isoprenoid Precursor Synthesis | Geranyl diphosphate synthase (GPPS) | Catalyzes the condensation of IPP and DMAPP to form GPP. | ontosight.aiontosight.aitandfonline.comfrontiersin.orgmdpi.comd-nb.infomdpi.com |

Table 2: Major Metabolic Pathways for Monoterpenoid Precursor Synthesis

| Pathway Name | Cellular Location | Primary Role in Monoterpenoid Synthesis | Source References |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Synthesis of IPP and DMAPP, which are precursors for GPP and subsequent monoterpenoid biosynthesis. | nih.govontosight.aiontosight.aifrontiersin.orgcsic.espnas.orgtandfonline.comacademicjournals.orgmdpi.comoup.comfrontiersin.orgmdpi.comd-nb.info |

| Mevalonate (MVA) Pathway | Cytosol | Primarily synthesizes IPP and DMAPP for sesquiterpenes and triterpenes; potential minor role in monoterpenoid synthesis in some plants. | nih.govcsic.espnas.orgacademicjournals.orgmdpi.commdpi.comd-nb.info |

Table 3: Fungal Biotransformation of Linalool to Lilac Aldehydes and Related Compounds

| Fungus Species | Key Biotransformation Products Identified | Postulated Intermediates | Source References |

| Aspergillus niger | Lilac aldehydes, lilac alcohols, linalool oxides | 8-hydroxylinalool | researchgate.netacs.orgacs.orgnih.gov |

| Botrytis cinerea | Lilac aldehydes, lilac alcohols, linalool oxides | 8-hydroxylinalool | researchgate.netacs.orgacs.orgnih.gov |

| Fusarium species | (E)- and (Z)-furanlinalool oxides, 6-methylhept-5-en-2-one, 1-methyl-1-(4-methypentyl)oxiranemethanol | Not specified | nih.gov |

| Penicillium species | Diastereoisomeric p-menthane-3,8-diols, 4-terpineol, (Z)- and (E)-sabinene hydrates | Not specified | nih.gov |

Compound List:

Linalool

Geranyl diphosphate (GPP)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Lilac aldehydes

Lilac alcohols

8-hydroxylinalool

8-oxolinalool

8-COOH-linalool

Linalool oxides (furanoid, pyranoid)

Terpene Synthase (TPS)

Cytochrome P450 Monooxygenases (CYP)

CYP76 family

CYP76C1

DXS (1-deoxy-D-xylose 5-phosphate synthase)

DXR (1-deoxy-D-xylose 5-phosphate reductoisomerase)

Geranyl diphosphate synthase (GPPS)

Structure-activity Relationship Studies Sar in Olfaction

Elucidating the Impact of Stereochemistry on Olfactory Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the olfactory perception of lilac aldehyde. As a chiral molecule with multiple stereocenters, this compound can exist in various spatial configurations known as stereoisomers. These subtle structural differences significantly influence how the molecule interacts with the chiral environment of olfactory receptors, leading to distinct scent perceptions.

Differential Olfactory Responses to Specific this compound Stereoisomers

This compound possesses three stereogenic centers, which results in eight possible stereoisomers. researchgate.netresearchgate.net Olfactometric analysis has demonstrated that these stereoisomers are not olfactorily equivalent. semanticscholar.org The naturally occurring (5′S)-stereoisomers are noted to have significantly lower odor thresholds, often by one to two orders of magnitude, compared to their (5′R)-configured counterparts. nih.govmdpi.com For instance, the (2S,2'S,5'S) isomer is described as having a fresh and flowery scent. This differentiation highlights the high specificity of the olfactory receptors involved; the precise fit of an isomer into the receptor's binding site is a key determinant of the resulting scent quality and intensity. researchgate.net

Table 1: Odor Descriptions of Selected this compound Stereoisomers This table is generated based on available data and may not be exhaustive.

| Stereoisomer Configuration | Odor Description | Odor Threshold (ng) |

|---|---|---|

| (2S,2'S,5'S) | Fresh, flowery | 0.2 |

| (2R,2'S,5'S) | - | 0.3 |

| Other Isomers | - | up to 22 |

Investigating the Role of Core Molecular Scaffolds in Olfactory Perception

The fundamental structure, or molecular scaffold, of this compound is as critical to its scent as its stereochemistry. Specific functional groups and the core ring structure are indispensable for its signature floral character.

Importance of the Tetrahydrofuran (THF) Moiety for Characteristic Floral Scent

The substituted tetrahydrofuran (THF) ring is a crucial osmophore (a molecular feature responsible for an odor) in the this compound structure. Research on structural analogues has shown that the integrity of this ring is essential for the characteristic floral scent. semanticscholar.org Studies on seco-analogues, where the THF ring is opened to create more flexible, acyclic molecules, have demonstrated a complete loss of the flowery aroma. semanticscholar.orgmdpi.com Instead of a floral scent, these ring-opened analogues exhibit spicy, green, and sometimes fruity notes. semanticscholar.orgnih.govmdpi.com This finding strongly suggests that the cyclic ether structure of the THF moiety is a key requirement for the molecule to bind effectively to the specific olfactory receptors that perceive a lilac scent. semanticscholar.orgresearchgate.net

Influence of Alkene and Substituent Modifications on Scent Profile Alterations

Modifications to the other functional parts of the this compound molecule, such as the alkene (double bond) and various substituents, also lead to significant changes in the perceived odor. For example, research has shown that adding a methyl group to the C-2 stereogenic center of this compound causes a significant shift from the original flowery odor to a more herbal scent profile. nih.govmdpi.com

Table 2: Impact of Structural Modifications on this compound's Scent Profile This table summarizes general findings from SAR studies.

| Structural Modification | Resulting Scent Profile |

|---|---|

| Opening of the Tetrahydrofuran (THF) Ring | Loss of flowery scent; emergence of spicy, green, and fruity notes. semanticscholar.orgmdpi.com |

| Addition of a Methyl Group to C-2 | Shift from flowery to a more herbal scent. nih.govmdpi.com |

| Reduction of Aldehyde to Alcohol (Lilac Alcohol) | Results in a related but distinct, less intense floral scent. asynt.com |

Application of Computational Chemistry and Molecular Modeling

Modern SAR studies increasingly utilize computational chemistry and molecular modeling to investigate the relationship between chemical structure and odor. researchgate.net These techniques allow scientists to model the interactions between odorant molecules like this compound and olfactory receptors at a molecular level. Although the precise structures of most human olfactory receptors remain to be fully elucidated, homology modeling can be used to create workable models for these simulations.

By calculating binding energies and simulating how different stereoisomers or analogues of this compound fit into the binding pocket of a modeled receptor, researchers can make predictions about their potential odor character and intensity. These in silico methods can help rationalize why, for example, one stereoisomer smells strongly of lilac while another is nearly odorless. Furthermore, computational approaches can guide the synthesis of novel fragrance molecules by predicting which structural modifications are most likely to result in a desired scent profile, thus streamlining the discovery process for new fragrance ingredients. researchgate.net

Molecular Docking Simulations with Olfactory Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In olfaction, this involves modeling the interaction between an odorant molecule, such as a this compound isomer, and an olfactory receptor (OR). tandfonline.com Olfactory receptors are G protein-coupled receptors (GPCRs), a large family of proteins that span the cell membrane seven times. wikipedia.orgnih.gov The activation of these receptors initiates a signal cascade that the brain interprets as a specific smell. pnas.org

While the exact crystal structures of most ORs remain unsolved, homology modeling allows for the creation of theoretical 3D structures based on known GPCR structures. acs.org These models are then used in docking simulations to investigate how different odorants fit into the receptor's binding pocket. For this compound, docking studies can help elucidate why different stereoisomers exhibit varied odor profiles and thresholds. researchgate.net

Computational docking studies, for instance using software like AutoDock Vina, can predict the binding affinities between this compound isomers and specific ORs. Research on the human olfactory receptor OR1A1, which is known to be activated by a range of aldehydes and alcohols, shows that interactions with specific amino acid residues within the transmembrane helices are crucial for ligand binding. acs.orgresearchgate.net It is hypothesized that the different spatial arrangements of the methyl and vinyl groups in this compound's stereoisomers lead to distinct interactions within the binding pocket of a receptor, resulting in varying degrees of receptor activation and, consequently, different perceived scents and intensities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Olfactory Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In olfaction science, QSAR models aim to predict the odor character and intensity of a molecule based on its physicochemical properties, known as molecular descriptors. canada.caacs.org

To build a QSAR model for this compound and its analogues, a dataset of compounds with known olfactory properties is required. nih.gov This dataset would include the different this compound stereoisomers and structurally related molecules, along with their measured odor detection thresholds and qualitative descriptions. nih.gov The significant difference in odor thresholds among the this compound stereoisomers provides a clear example of the data used in these models. The naturally occurring (5′S)-stereoisomers possess odor thresholds that are one to two orders of magnitude lower than their (5′R)-configured counterparts, indicating a much higher potency. researchgate.netnih.govsemanticscholar.org

Table 1: Odor Thresholds of this compound Stereoisomers This interactive table provides the reported odor thresholds for various stereoisomers of this compound. Click on the headers to sort the data.

| Stereoisomer Configuration | Odor Description | Odor Threshold (ng/L of air) |

|---|---|---|

| (2S,2'S,5'S) | Fresh, flowery | 0.2 |

| (2R,2'S,5'S) | - | 0.3 |

| (2R,2'R,5'S) | - | 0.8 |

| (2S,2'R,5'S) | - | 1.0 |

| (2S,2'S,5'R) | - | 22.0 |

| (2R,2'S,5'R) | - | 40.0 |

| (2S,2'R,5'R) | - | 43.0 |

| (2R,2'R,5'R) | - | 73.0 |

Source: Data compiled from multiple research studies. nih.govsemanticscholar.org

From this data, molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., molecular connectivity), and 3D descriptors (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed olfactory activity. nih.gov A validated QSAR model can then be used to predict the odor properties of new, unsynthesized molecules, guiding the design of novel fragrance ingredients. nih.govpnas.org For example, a QSAR model could quantify the importance of the tetrahydrofuran ring and the stereochemistry at the three chiral centers for the desired lilac scent, confirming experimental findings that modifications like adding a methyl group at the C-2 position shift the odor from flowery to herbal. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lilac alcohol |

| Linalool |

| Citronellol |

| Helional |

| (R)-muscone |

| Ethyl acrylate |

Ecological and Inter-species Chemical Communication

Role in Floral Scent Emission and Pollinator Attraction

Lilac aldehyde has been identified as a primary attractant for several nocturnal moth species. Notably, it is the key floral scent compound responsible for attracting the noctuid moth Hadena bicruris to its host plant, Silene latifolia (white campion) researchgate.netresearchgate.netresearchgate.net. Hadena bicruris engages in a nursery pollination system with S. latifolia, where the moth acts as both a pollinator and a seed predator researchgate.netresearchgate.net. Laboratory and greenhouse experiments suggest that floral scents, including lilac aldehydes and phenylacetaldehyde, are significant attractors for H. bicruris researchgate.netplos.org. The emission of this compound from nocturnal plant species highlights its importance for attracting moths active during these hours researchgate.net.

The olfactory systems of insects, particularly moths, are highly sensitive to floral volatile compounds like this compound. Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to odorants, thereby assessing their olfactory sensitivity mdpi.comrsc.org. Studies have shown that lilac aldehydes elicit antennal responses in butterflies and moths researchgate.netcreaf.cat. Specifically, Hadena bicruris responds to all eight stereoisomers of this compound, although its sensitivity varies among these isomers researchgate.netresearchgate.net. This indicates that the moth's olfactory system is finely tuned to detect these compounds, which are crucial for locating its host plant researchgate.netresearchgate.net. Research on other insects, such as melon flies, also indicates that aldehydes, in general, play a key role in insect olfactory recognition and selection, with specific aldehydes like e-2-hexenal and e-2-octenal eliciting strong EAG responses nih.govmdpi.com.

Mechanisms of Attraction for Nocturnal Moth Species (e.g., Hadena bicruris)

Chemical Ecology of Stereoisomeric Ratios in Plant-Insect Interactions

The ecological significance of this compound is further amplified by its stereochemistry. This compound possesses three stereogenic centers, allowing for the existence of eight possible stereoisomers researchgate.netresearchgate.nettinkturenpresse.de. The specific ratios and types of these isomers can vary between plant species and even populations, influencing plant-insect interactions.

Research has revealed that the patterns of this compound stereoisomers are species-specific researchgate.netresearchgate.nettinkturenpresse.de. Different plant species emit distinct isomers or varying ratios of isomers researchgate.netresearchgate.nettinkturenpresse.de. For instance, studies analyzing this compound stereoisomers in Silene latifolia populations have shown that the stereoisomeric pattern is population-specific, with significant variability between populations but lower variability within them tinkturenpresse.de. This suggests that these stereoisomeric profiles are heritable traits that can be reliably used by insects for host plant recognition tinkturenpresse.de. While Silene latifolia emits specific stereoisomers of this compound, the moth Hadena bicruris responds to all eight, indicating a broader sensitivity than what is present in its primary host plant researchgate.netresearchgate.net.

The species-specific patterns of this compound stereoisomers are hypothesized to play a crucial role in host-plant recognition and discrimination by insects like Hadena bicruris researchgate.netresearchgate.nettinkturenpresse.de. Insects may use the precise ratios of these stereoisomers as a chemical signature to identify their preferred host plants amidst a landscape of other floral scents tinkturenpresse.de. If H. bicruris possesses distinct receptors for different this compound isomers, it could leverage these differences to differentiate between the flowers of its host plant, S. latifolia, and those of non-host plants researchgate.netresearchgate.nettinkturenpresse.de. This fine-tuning of olfactory perception to specific stereoisomeric blends is a common strategy in specialized plant-insect relationships, ensuring efficient host location and resource utilization mdpi.comnih.govresearchgate.net.

Advanced Applications in Chemical and Food Science Research

Development of p-Anisaldehyde as a Chemical Marker

p-Anisaldehyde's distinct chemical signature and presence in various natural matrices have positioned it as a valuable marker in analytical chemistry, particularly for food science applications. Its detection and quantification can provide insights into the origin, quality, and freshness of food products.

Authentication of Botanical Origin in Food Products (e.g., Honey)

The volatile profiles of food products, including honey, are complex and can serve as fingerprints to determine their origin and authenticity. p-Anisaldehyde has been identified as a key volatile compound that aids in distinguishing between different botanical varieties of honey. For instance, studies utilizing Gas Chromatography-Mass Spectrometry (GC/MS) coupled with chemometric analysis have shown that p-anisaldehyde is a distinctive marker for Kanuka honey, enabling its differentiation from Manuka honey and other honey types nih.govacs.org. Its presence and concentration levels can also help in identifying specific floral origins, such as distinguishing between honeys from spring and autumn maquis flora dokumen.pub. Advanced analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and metabolomic profiling, further support the use of p-anisaldehyde and other marker compounds for food authentication and classification, guaranteeing origin and quality ub.eduresearchgate.net.

Targeted Synthesis for Novel Fragrance Chemical Discovery

The fragrance industry continuously seeks new molecules with unique olfactory profiles. p-Anisaldehyde, with its desirable aroma, serves as a foundation for research into designing novel fragrance compounds.

Rational Design of Scent Analogues Based on SAR Studies

Modifying Olfactory Properties through Precise Structural Alterations

p-Anisaldehyde's chemical structure, characterized by a benzene ring with a methoxy group and an aldehyde group in the para position, is responsible for its distinct sweet, floral, and anise-like scent nih.govacs.orgresearchgate.netresearchgate.net. The field of aroma chemistry focuses on understanding the intricate relationship between molecular structure and odor (structure-odor relationship). By making precise structural alterations to molecules like p-anisaldehyde—such as changing substituent positions, introducing new functional groups, or altering stereochemistry—chemists can synthesize novel compounds with modified olfactory properties. This targeted synthesis allows for the creation of fragrance ingredients with nuanced scent profiles, potentially enhancing existing perfumes or creating entirely new olfactory experiences.

Compound Name Table

| Common Name | Chemical Name / Formula | CAS Number |

| p-Anisaldehyde | 4-Methoxybenzaldehyde / C₈H₈O₂ | 123-11-5 |

| Lilac aldehyde | (±)-Lilac aldehyde / C₁₀H₁₆O₂ | 51685-39-3 |

| This compound A | This compound (isomer I) / C₁₀H₁₆O₂ | 53447-46-4 |

| This compound D | This compound (isomer IV) / C₁₀H₁₆O₂ | 53447-47-5 |

| 2-Methylbenzofuran | C₉H₈O | 4265-18-3 |

| 2′-hydroxyacetophenone | C₈H₈O₂ | 118-93-4 |

| 2′-methoxyacetophenone | C₉H₁₀O₂ | 118-91-2 |

| 2,6,6-trimethyl-2-cyclohexene-1,4-dione | C₉H₁₂O₂ | 1125-21-9 |

| Phenethyl alcohol | 2-Phenylethanol / C₈H₁₀O | 60-12-8 |

| 2-Furaldehyde | Furfural / C₅H₄O₂ | 98-01-1 |

| 5-Methyl-2-furfural | C₆H₆O₂ | 620-03-1 |

| p-Anisic acid | 4-Methoxybenzoic acid / C₈H₈O₃ | 100-09-4 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| (E)-2-Nonenal | C₉H₁₆O | 5910-84-9 |

| Phenylacetaldehyde | C₈H₈O | 122-78-1 |

| 1-Octen-3-one | C₈H₁₄O | 4397-58-4 |

| Diacetyl | Butane-2,3-dione / C₄H₆O₂ | 431-03-8 |

| p-Tolualdehyde | 4-Methylbenzaldehyde / C₈H₈O | 104-87-0 |

Environmental Chemistry and Atmospheric Fate Chemical Focus

Contribution of Aldehydes to Atmospheric Volatile Organic Compound (VOC) Pools

Aldehydes constitute a crucial class of oxygenated volatile organic compounds (oxy-VOCs) that are ubiquitously present in both natural and polluted atmospheres nih.govcopernicus.orgepa.govmdpi.com. These compounds are significant contributors to atmospheric chemistry, playing a role in the formation of tropospheric ozone and secondary organic aerosols (SOA), which impact air quality and climate nih.govcopernicus.orgresearchgate.net.

p-Anisaldehyde, known for its sweet, floral, and anise-like aroma, is extensively used in perfumes, cosmetics, food flavorings, and as an intermediate in pharmaceutical synthesis nih.govresearchgate.netresearchgate.netebi.ac.uk. Its production and widespread application imply potential pathways for release into the environment through industrial waste streams and consumer product use nih.govresearchgate.netresearchgate.netebi.ac.uk. While specific quantitative data on p-anisaldehyde's exact contribution to the global VOC pool is limited, its classification as an aldehyde places it within a group of compounds known to significantly influence atmospheric processes nih.govcopernicus.orgresearchgate.net.

Photochemical Degradation Pathways and Reaction Products in the Atmosphere

In the Earth's atmosphere, p-anisaldehyde primarily exists in the vapor phase due to its moderate vapor pressure nih.gov. Its atmospheric degradation is principally driven by reactions with photochemically generated hydroxyl radicals (•OH). The estimated rate constant for this reaction at 25 °C is 2.5 x 10⁻¹¹ cm³/molecule-sec, leading to an atmospheric half-life of approximately 15 hours nih.gov. This relatively short atmospheric lifetime suggests that p-anisaldehyde is efficiently removed from the atmosphere through this chemical pathway.

Furthermore, p-anisaldehyde absorbs ultraviolet (UV) light at wavelengths greater than 290 nm, rendering it susceptible to direct photolysis by sunlight nih.gov. Laboratory studies investigating its photochemical behavior in inert matrices have revealed different degradation pathways depending on the matrix. In xenon matrices, UV irradiation leads to decarbonylation, producing methoxybenzene (anisole) and carbon monoxide (CO). Conversely, when isolated in argon matrices under similar irradiation conditions, p-anisaldehyde predominantly isomerizes to a closed-ring ketene aip.orgsigmaaldrich.com. These findings highlight the potential for photochemical transformation, although the specific products formed in the complex atmospheric environment may vary.

Academic Studies on Environmental Distribution and Transformation

Academic research has provided insights into the environmental distribution and transformation processes affecting p-anisaldehyde. According to atmospheric partitioning models, p-anisaldehyde is expected to exist predominantly as a vapor in the ambient atmosphere nih.gov. Its low estimated bioconcentration factor (BCF) suggests a limited potential for bioaccumulation in aquatic organisms nih.gov.

In terrestrial environments, p-anisaldehyde exhibits high mobility in soil, as indicated by an estimated soil organic carbon-water partitioning coefficient (Koc) of 53 nih.gov. Volatilization from both moist soil surfaces and water bodies is considered a significant environmental fate process, supported by its estimated Henry's Law constant nih.gov.

Biodegradation is also recognized as a crucial transformation pathway for p-anisaldehyde in the environment. Studies utilizing the Japanese MITI test have shown that it can achieve 99% of its theoretical biochemical oxygen demand (BOD) within 14 days, indicating that biodegradation is an important fate process in both soil and water nih.govresearchgate.net.

| Property | Value | Unit | Source |

| Chemical Name | p-Anisaldehyde (4-methoxybenzaldehyde) | - | nih.gov |

| CAS Number | 123-11-5 | - | nih.gov |

| Molecular Formula | C8H8O2 | - | nih.gov |

| Vapor Pressure | 3.29 x 10⁻² | mm Hg at 25 °C | nih.gov |

| Henry's Law Constant | 1.4 x 10⁻⁵ | atm·m³/mol | nih.gov |

| Atmospheric Half-life (OH•) | ~15 | hours | nih.gov |

| LogP (o/w) | 1.56 - 1.76 | - | nih.govresearchgate.netresearchgate.net |

| Water Solubility | 4.29 | mg/mL at 25 °C | nih.govresearchgate.net |

| Koc | 53 | - | nih.gov |

| Biodegradability | Readily biodegradable (99% theoretical BOD) | - | nih.govresearchgate.net |

Compound List:

p-Anisaldehyde (4-methoxybenzaldehyde)

Q & A

Q. What are the key structural characteristics of lilac aldehyde, and how do they influence its stereoisomerism?

this compound (C₁₀H₁₆O₂) exists as multiple stereoisomers due to its three chiral centers, leading to variations in odor profiles and thresholds . For example, (2R,2'S,5'S)-lilac aldehyde has a threshold of 0.3 ng, while another isomer exhibits a threshold of 22 ng . Methodologically, nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are essential for resolving stereoisomers. Researchers should report enantiomeric excess and compare retention indices with authentic standards to ensure reproducibility .

Q. How can researchers synthesize and characterize this compound in laboratory settings?

Synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve stereochemical control . For characterization:

- Purity : Use high-performance liquid chromatography (HPLC) with chiral columns.

- Structural Confirmation : Combine ¹³C/¹H NMR, infrared (IR) spectroscopy, and X-ray crystallography (if crystalline).

- Odor Profiling : Employ olfactometry coupled with GC to correlate structure-odor relationships . Always include detailed protocols for reagents (e.g., solvent grades, catalyst sources) in supplementary materials to meet reproducibility standards .

Q. What are the primary challenges in isolating this compound from natural sources, and how can they be addressed?

Natural extraction from Syringa vulgaris (lilac) is complicated by low yield and co-eluting volatiles. Strategies include:

- Headspace Trapping : Use dynamic headspace sampling with Tenax® TA adsorbents.

- Enrichment Techniques : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) followed by GC-MS . Report recovery rates and validate methods against synthetic standards to mitigate contamination risks .

Advanced Research Questions

Q. How do stereoisomeric variations in this compound impact its ecological interactions, such as insect attraction?

Studies show this compound isomers activate mosquito antennal lobes similarly to DEET, suggesting a role in repulsion or attraction . To investigate:

- Behavioral Assays : Use dual-choice olfactometers to test mosquito responses to specific isomers.

- Neurological Mapping : Employ calcium imaging or electrophysiology to map antennal lobe activity . Discrepancies in threshold data (e.g., 0.3 ng vs. 22 ng) may arise from assay design or isomer purity; always include negative controls and replicate trials .

Q. What statistical approaches are recommended for resolving contradictions in odor threshold data across studies?

Conflicting thresholds (e.g., 0.3 ng vs. 22 ng ) may stem from:

Q. How can computational modeling advance the understanding of this compound's olfactory receptor interactions?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities between isomers and insect odorant receptors (ORs).

- Molecular Dynamics (MD) : Simulate receptor-ligand stability under physiological conditions. Validate models with site-directed mutagenesis of ORs and in vitro binding assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Synthesis : Document reaction conditions (temperature, pH, catalysts) and characterize intermediates.

- Bioassays : Standardize mosquito rearing conditions and randomization procedures in behavioral tests . Share raw spectral data and code for statistical analyses in repositories like Zenodo .

Q. How should researchers handle discrepancies between experimental and theoretical odor thresholds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.